5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde
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Overview
Description
5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrimidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with a pyrimidine derivative. One common method is the condensation reaction between pyridine-2-carbaldehyde and 2-aminopyrimidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in an organic solvent.
Major Products
Oxidation: 5-(Pyrimidin-2-yl)pyridine-2-carboxylic acid.
Reduction: 5-(Pyrimidin-2-yl)pyridine-2-methanol.
Substitution: Halogenated derivatives like 5-(pyrimidin-2-yl)-2-bromopyridine.
Scientific Research Applications
5-(Pyrimidin-2-yl)pyridine-2-carbaldehyde has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Material Science: It is investigated for its potential use in the development of organic electronic materials and coordination polymers.
Mechanism of Action
The mechanism of action of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved would vary based on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.
2-Aminopyrimidine: Contains only the pyrimidine ring and lacks the aldehyde functionality, limiting its reactivity in certain synthetic applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine: A functionalized pyridine derivative with different substituents, used in various organic transformations.
Uniqueness
The uniqueness of 5-(pyrimidin-2-yl)pyridine-2-carbaldehyde lies in its dual-ring structure, which combines the properties of both pyridine and pyrimidine. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry, organic synthesis, and material science .
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-9-3-2-8(6-13-9)10-11-4-1-5-12-10/h1-7H |
InChI Key |
LWUGMDQQZGJZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
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